molecular formula C12H15BrClNO B2538446 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride CAS No. 2126178-83-2

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride

Cat. No.: B2538446
CAS No.: 2126178-83-2
M. Wt: 304.61
InChI Key: KSYRKIYGSHFGIC-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, a benzopyran ring, and a cyclobutane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride typically involves multi-step organic reactions One common method includes the bromination of a precursor benzopyran compound, followed by cyclization to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated compounds.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
  • 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride

Uniqueness

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both a benzopyran and cyclobutane ring

Properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRKIYGSHFGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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